molecular formula C16H14N2O2 B11854499 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one CAS No. 922161-70-4

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11854499
CAS No.: 922161-70-4
M. Wt: 266.29 g/mol
InChI Key: SLBKVBIOQCKXPU-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-ethyl-2-hydroxyphenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and anthranilic acid.

    Cyclization: The aniline derivative undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Substitution: The 4-ethyl-2-hydroxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and quinazolinone core are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the 4-ethyl-2-hydroxy substituent, which may result in different biological activities.

    4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.

    2-(4-Methyl-2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the 4-ethyl-2-hydroxyphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

CAS No.

922161-70-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethyl-2-hydroxyphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-2-10-7-8-12(14(19)9-10)15-17-13-6-4-3-5-11(13)16(20)18-15/h3-9,19H,2H2,1H3,(H,17,18,20)

InChI Key

SLBKVBIOQCKXPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

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